molecular formula C11H10O4 B1658169 5,7-Dimethoxychromone CAS No. 59887-91-1

5,7-Dimethoxychromone

Cat. No.: B1658169
CAS No.: 59887-91-1
M. Wt: 206.19 g/mol
InChI Key: KTYBWRXYZHFNSL-UHFFFAOYSA-N
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Description

5,7-Dimethoxychromone is an organic compound with the molecular formula C11H10O4. It belongs to the class of chromones, which are naturally occurring phenolic compounds found in various plants. Chromones are known for their diverse biological activities, including antioxidant, antimicrobial, anticancer, and anti-inflammatory properties.

Scientific Research Applications

5,7-Dimethoxychromone has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and as a ligand in coordination chemistry.

    Biology: It exhibits significant biological activities, including antioxidant, antimicrobial, and anticancer properties, making it a valuable compound in biological research.

    Medicine: Its anti-inflammatory and anticancer properties are being explored for potential therapeutic applications.

    Industry: It is used in the development of natural herbicides and as an additive in cosmetic formulations for its antioxidant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 5,7-Dimethoxychromone involves the Suzuki-Miyaura reaction. This reaction typically involves the coupling of 3-iodo-5,7-dimethoxychromone with 4-hydroxyphenylboronic acid using palladium acetate as a catalyst in the presence of a base such as potassium carbonate . The reaction is carried out in a solvent like dimethylformamide at elevated temperatures.

Another method involves the condensation of phloroglucinol with acetyl chloride in the presence of a Lewis acid catalyst to form 2,4,6-trihydroxyacetophenone. This intermediate is then further reacted with acetyl chloride and anhydrous sodium acetate to form 2-methyl-3-acetyl-5,7-diacetoxychromone, which is subsequently deacetylated to yield this compound .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethoxychromone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it to dihydrochromones.

    Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the chromone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products

The major products formed from these reactions include substituted chromones, quinones, and dihydrochromones, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 5,7-Dimethoxychromone involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: It scavenges free radicals and inhibits oxidative stress by donating hydrogen atoms or electrons.

    Antimicrobial Activity: It disrupts microbial cell membranes and inhibits the synthesis of essential biomolecules.

    Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxychromone: Similar in structure but differs in the position of methoxy groups.

    2,8-Dimethyl-5,7-dimethoxychromone: Contains additional methyl groups at positions 2 and 8.

    7-Hydroxy-6-methoxychromone: Contains a hydroxyl group instead of a methoxy group at position 7.

Uniqueness

5,7-Dimethoxychromone is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its dual methoxy groups at positions 5 and 7 enhance its antioxidant and antimicrobial properties compared to other chromones .

Properties

IUPAC Name

5,7-dimethoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-13-7-5-9(14-2)11-8(12)3-4-15-10(11)6-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTYBWRXYZHFNSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=O)C=CO2)C(=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70495247
Record name 5,7-Dimethoxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70495247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59887-91-1
Record name 5,7-Dimethoxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70495247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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